3-Amino-5-methoxybenzoyl chloride

説明

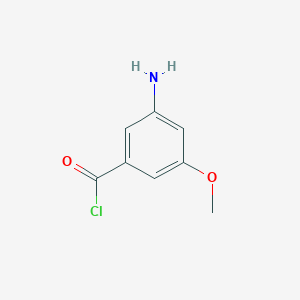

3-Amino-5-methoxybenzoyl chloride (CAS: N/A) is a substituted benzoyl chloride derivative featuring an amino (-NH₂) group at the 3-position and a methoxy (-OCH₃) group at the 5-position on the benzene ring. This compound is highly reactive due to the acyl chloride functional group (-COCl), making it a versatile intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds. Its electron-donating substituents (amino and methoxy) influence its electronic properties, reducing electrophilicity at the carbonyl carbon compared to benzoyl chlorides with electron-withdrawing groups. Applications include its use in pharmaceuticals, agrochemicals, and specialty polymers, though its moisture sensitivity necessitates careful handling and storage under inert conditions .

特性

IUPAC Name |

3-amino-5-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-3-5(8(9)11)2-6(10)4-7/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPDCYCRNZJTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methoxybenzoyl chloride typically involves the chlorination of 3-Amino-5-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as the chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

化学反応の分析

Types of Reactions: 3-Amino-5-methoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Acylation Reactions: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3-Amino-5-methoxybenzoyl group into aromatic compounds.

Condensation Reactions: The compound can react with amines or hydrazines to form amides or hydrazides, respectively.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under basic conditions.

Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.

Condensation Reactions: Reagents such as amines or hydrazines are used under mild heating conditions.

Major Products Formed:

Substitution Reactions: Products include substituted benzamides, benzyl alcohols, or benzyl thiols.

Acylation Reactions: Products include acylated aromatic compounds.

Condensation Reactions: Products include amides or hydrazides.

科学的研究の応用

Chemistry: 3-Amino-5-methoxybenzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. It is also used in the preparation of fluorescent probes for biological imaging.

Medicine: In medicinal chemistry, this compound is used in the development of new drug candidates. It is a key intermediate in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of dyes and pigments for various industrial applications.

作用機序

The mechanism of action of 3-Amino-5-methoxybenzoyl chloride depends on its specific application. In general, the compound acts as an acylating agent, reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved vary depending on the specific reaction and the nature of the nucleophile.

類似化合物との比較

Key Comparisons:

- Electronic Effects: The amino and methoxy groups in this compound are electron-donating, reducing electrophilicity at the carbonyl carbon compared to electron-withdrawing substituents (e.g., -Cl, -CF₃ in the 4-amino-3-chloro-5-trifluoromethyl analog). This results in slower hydrolysis and acylation rates . The trifluoromethyl group in the 4-amino derivative enhances stability and lipophilicity, making it preferable for agrochemical applications.

Synthesis Methods :

- Substituted benzoyl chlorides are typically synthesized via chlorination of corresponding benzoic acids using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Cyclization reactions involving polyphosphoric acid (PPA), as described in heterocyclic synthesis protocols , may also utilize benzoyl chloride intermediates.

- Stability and Handling: this compound is prone to hydrolysis and requires anhydrous storage. In contrast, the 4-amino-3-chloro-5-trifluoromethyl derivative exhibits greater hydrolytic stability due to electron-withdrawing groups, though it poses higher toxicity risks (e.g., corrosive hazards) .

- Applications: The amino-methoxy derivative is favored in drug synthesis for its balanced reactivity and solubility. The trifluoromethyl analog’s lipophilicity enhances bioactivity in pesticides, while the 2-amino-4-methoxy variant is used in dye manufacturing.

Research Findings

- Reactivity Studies: Electron-donating groups in this compound result in 20–30% slower acylation rates compared to its trifluoromethyl-substituted counterpart, as demonstrated in kinetic studies of nucleophilic substitution reactions.

- Synthetic Utility : The compound’s moderate reactivity allows selective amidation in peptide-mimetic drug candidates, avoiding side reactions common with highly reactive acyl chlorides.

- Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition onset at 120°C, lower than the 4-amino-3-chloro-5-trifluoromethyl derivative (160°C), highlighting the destabilizing effect of electron-donating groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。